N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound featuring a benzodioxole moiety linked via a but-2-yn-1-yloxy group to a substituted thiazole carboxamide scaffold. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The but-2-yn-1-yl linker adds rigidity to the structure, influencing conformational stability.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-18(28-20(22-14)23-9-3-4-10-23)19(24)21-8-2-5-11-25-15-6-7-16-17(12-15)27-13-26-16/h3-4,6-7,9-10,12H,8,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWATDRIQELLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
Chemical Structure
The compound can be characterized by the following structural components:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- Thiazole ring : Often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
- Pyrrole group : Contributes to the compound's ability to interact with biological macromolecules.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activity, particularly as inhibitors of various enzymes and pathways involved in inflammation and cancer progression. The specific biological activities of this compound have not been exhaustively documented but can be inferred from related compounds.
Table 1: Comparison of Related Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| MCC950 | NLRP3 inhibitor | Potent anti-inflammatory effects |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |
| 4-Methylthiazole | Thiazole ring | Antimicrobial properties |
The mechanism of action for this compound likely involves several pathways:
- Enzyme Inhibition : The thiazole and pyrrole rings may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The benzo[d][1,3]dioxole moiety may facilitate binding to specific receptors, modulating their activity.
- Anti-inflammatory Pathways : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds with similar structural motifs:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of thiazole derivatives, revealing that modifications in the thiazole structure significantly enhanced their inhibitory effects on inflammatory pathways. This suggests that this compound may exhibit similar properties due to its thiazole component.
Case Study 2: Anticancer Potential
Research on pyrrole-containing compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Given the presence of the pyrrole group in our compound, it is plausible that it may share these anticancer properties.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Piperazine/Thiazole Moieties
The evidence highlights several compounds sharing the benzo[d][1,3]dioxol-5-yl group but differing in linker chemistry and substituents. Key examples include:
Key Observations :
- Linker Flexibility: The target compound’s but-2-yn-1-yl linker contrasts with ethyl or phenyl-based linkers in analogs.
- Substituent Effects : The 4-methyl-2-(1H-pyrrol-1-yl)thiazole group differentiates it from piperazine- or acetyl-substituted analogs. Pyrrole’s electron-rich aromatic system may enhance π-stacking interactions, while the methyl group improves hydrophobicity .
Thiazole Derivatives with Benzodioxole Moieties
Thiazole-containing analogs in the evidence exhibit diverse substitutions:
Comparative Analysis :
- Thiazole Functionalization : The target compound’s 5-carboxamide group contrasts with benzoyl or cyclopropane-carboxamide substituents in analogs. Carboxamides generally enhance solubility and hydrogen-bonding capacity .
- Synthetic Challenges : Lower yields (e.g., 20% in ) are common in multi-step syntheses involving thiazole rings, suggesting similar challenges for the target compound.
Physicochemical and Spectroscopic Comparisons
- Melting Points : Benzodioxole-thiazole hybrids typically exhibit melting points between 160–185°C (as HCl salts) . The absence of ionic salt forms in the target compound may lower its melting point.
- NMR Signatures : Benzodioxole protons resonate at δ 6.8–7.2 ppm, while thiazole carbons appear at δ 150–160 ppm in 13C NMR . The but-2-yn-1-yl linker’s acetylenic protons would likely show distinct shifts (δ 2.5–3.0 for CH2 groups).
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core via condensation of thiourea derivatives with α-haloketones. The benzo[d][1,3]dioxole moiety is introduced through coupling reactions, such as Mitsunobu or nucleophilic substitution, under inert conditions. Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield (e.g., 75–85% purity) in similar compounds . Key reagents include thiosemicarbazide, triethylamine, and DMF as a solvent. Post-synthesis purification via column chromatography and characterization by NMR and HPLC is critical .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm the presence of the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and the thiazole methyl group (δ 2.3–2.5 ppm).
- FTIR to verify carbonyl stretches (C=O at ~1680 cm⁻¹) and pyrrole N-H bending (~3400 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., expected [M+H]+ for C₂₀H₁₈N₃O₃S: ~404.1024) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against standard cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. Compare activity to structurally related compounds like thiadiazole derivatives (e.g., IC₅₀ ranges of 5–20 μM for anti-cancer activity) .
Advanced Research Questions
Q. How do structural modifications to the pyrrole or thiazole moieties affect target specificity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace the 1H-pyrrol-1-yl group with substituted imidazoles or pyrazoles to alter hydrogen-bonding capacity.
- Modify the thiazole methyl group to bulkier substituents (e.g., ethyl, isopropyl) to test steric effects on receptor binding.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2, correlating with experimental IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). To address this:
- Standardize protocols across labs (e.g., NIH/NCATS guidelines).
- Perform dose-response curves with replicates (n ≥ 3) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm mechanisms .
Q. How can the synergistic effects of its multi-functional groups be quantified in therapeutic applications?
- Methodological Answer : Employ combination index (CI) analysis using the Chou-Talalay method:
- Test the compound alongside standalone benzo[d][1,3]dioxole derivatives (e.g., CI < 1 indicates synergy).
- Use transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., apoptosis or oxidative stress) .
Q. What advanced techniques optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). For example:
- Use a central composite design to maximize yield (>90%) while minimizing byproducts.
- Implement flow chemistry for continuous production, reducing batch variability (e.g., residence time ~30 min at 80°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
